molecular formula C5H12Br2FN B2664181 N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide CAS No. 54955-03-2

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide

Cat. No.: B2664181
CAS No.: 54955-03-2
M. Wt: 264.964
InChI Key: AZRATXWLWRVMJT-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The development of N-(2-bromoethyl)-2-fluoro-N-methylethanamine hydrobromide stems from mid-20th-century investigations into haloethylamines as alkylating agents. Early work focused on bromoethylamines like 2-bromo-N-methylethanamine hydrobromide (CAS 40052-63-9), which demonstrated utility in heterocycle synthesis. The introduction of fluorine into this framework emerged in the 1990s, driven by demands for fluorinated building blocks in positron emission tomography (PET) tracer development. A pivotal advancement occurred in 2001 with Comagic et al.'s automated synthesis of 2-bromo-1-[¹⁸F]fluoroethane, demonstrating the feasibility of integrating fluoro-bromoethyl motifs into radiopharmaceutical precursors. Subsequent innovations, such as the 2010 Chinese patent CN102002011A, showcased room-temperature synthesis of oxazolinones from 2-haloethylamine salts, highlighting the compound's role in green chemistry applications.

Position in the Family of Haloethylamine Compounds

This compound occupies a distinct niche within the haloethylamine family due to its dual halogenation and quaternary ammonium structure:

Property N-(2-Bromoethyl)-2-fluoro-N-methylethanamine Hydrobromide Related Compounds
Molecular Formula C₅H₁₁BrFN·HBr C₃H₉Br₂N (2-bromo-N-methylethanamine hydrobromide)
Halogen Configuration Bromine (C2), Fluorine (C2') Single halogen (Br or F)
Reactivity Profile Sequential nucleophilic substitution Single substitution reactions
Crystallinity Hydrobromide salt enhances stability Free bases often hygroscopic

The fluorine atom at the β-position relative to the amine group introduces electronic effects that modulate reactivity, while the bromine serves as a superior leaving group compared to chloride analogues. This combination enables sequential functionalization, as demonstrated in the synthesis of 18F-fluoroethylated PET tracers through bromide-fluoride exchange.

Significance in Organic Chemistry and Chemical Biology

The compound's significance arises from three key attributes:

  • Dual Reactivity Sites : The bromoethyl moiety undergoes SN2 reactions with nucleophiles like thiols or amines, while the fluorinated ethyl group participates in hydrogen-bonding interactions critical for biomolecular recognition.
  • Salt Formation : The hydrobromide counterion improves solubility in polar aprotic solvents, facilitating reactions in acetonitrile or DMF.
  • Stereoelectronic Effects : Fluorine's electronegativity (χ = 4.0) adjacent to the amine nitrogen (χ = 3.0) creates a dipole moment that influences transition states in ring-forming reactions, as evidenced by its use in oxazolinone synthesis.

In chemical biology, derivatives of this compound serve as:

  • Photoaffinity labels via bromine-mediated crosslinking
  • Precursors to fluorinated enzyme inhibitors
  • Building blocks for MRI contrast agent chelators

Research Timeline and Major Milestones

Year Development Significance
2001 Automated synthesis of 2-bromo-1-[¹⁸F]fluoroethane Enabled large-scale production of ¹⁸F-labeled compounds for PET imaging
2010 CN102002011A: Room-temperature oxazolinone synthesis Demonstrated green chemistry applications with 90% yields
2024 Commercial availability of hydrobromide salts (e.g., CAS 40052-63-9) Improved accessibility for medicinal chemistry research

These milestones underscore the compound's evolution from a specialty reagent to a mainstream synthetic tool. The 2010 patent's use of carbonate-mediated cyclization at 2–60°C marked a paradigm shift in haloethylamine chemistry, replacing traditional high-temperature methods with energy-efficient alternatives. Recent commercial availability of related hydrobromide salts (e.g., 2-bromo-N,N-dimethylethanamine hydrobromide, CAS 2862-39-7) has further accelerated adoption in academic and industrial labs.

Structural Analysis :
The compound's conformation was elucidated through NMR studies of analogous structures:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.63 (t, J=8Hz, 2H, CH₂F), 4.43 (t, J=8Hz, 2H, CH₂Br), 6.93 (bs, 1H, NH)
  • ¹³C NMR (100 MHz, CDCl₃): δ 159.53 (C=O), 63.58 (CH₂F), 39.03 (CH₂Br)

These spectral signatures confirm the successful incorporation of both halogen substituents while maintaining the compound's structural integrity under mild reaction conditions.

Future Directions :
Emerging research focuses on:

  • Developing enantioselective synthesis routes
  • Exploring ionic liquid formulations for enhanced reactivity
  • Applications in fluorine-18 radiochemistry for next-generation PET tracers

Properties

IUPAC Name

N-(2-bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrFN.BrH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRATXWLWRVMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCF)CCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Br2FN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54955-03-2
Record name (2-bromoethyl)(2-fluoroethyl)methylamine hydrobromide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide typically involves the reaction of 2-fluoro-N-methylethanamine with 2-bromoethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Addition Reactions: The fluoro group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted amines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide exerts its effects involves interactions with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoro group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related compounds:

Compound Name CAS Number Structural Features Similarity Score (vs. Target) Key References
N-(2-Bromoethyl)-2-fluoro-N-methylethanamine;hydrobromide Not explicitly provided Contains bromoethyl, methyl, and fluoroethyl groups; tertiary amine with HBr salt - -
2-Bromo-N-methylethanamine hydrobromide 40052-63-9 Lacks fluorine; has methyl and bromoethyl groups 0.86
Bis(2-Bromoethyl)amine hydrobromide 43204-63-3 Two bromoethyl groups; no fluorine or methyl substituents 0.80
2-Bromoethylamine hydrobromide 2576-47-8 Simpler structure: primary amine with bromoethyl group; no methyl or fluorine 0.64
N-(3-Bromopropyl)maleimide - Longer chain (3-bromopropyl); maleimide functional group Not scored
Benzenemethanamine,N,N-bis(2-bromoethyl)-, hydrobromide 28507-28-0 Aromatic core with two bromoethyl groups; no fluorine Not scored

Physical Properties and Stability

  • 2-Bromoethylamine hydrobromide (CAS 2576-47-8) : Melting point = 174–180°C; high purity (>98%) .
  • 2-Bromoethyl acetate (CAS 927-68-4): Boiling point = 159°C; density = 1.514 g/cm³ (non-ionic analog) .

Biological Activity

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide (CAS No. 40052-63-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structure and Composition

  • Molecular Formula : C3_3H9_9Br2_2N
  • Molecular Weight : 218.92 g/mol
  • CAS Number : 40052-63-9
PropertyValue
Boiling PointNot available
Log P (octanol-water)1.53
SolubilityHigh
BBB PermeantYes
P-glycoprotein SubstrateNo

These properties suggest that the compound can effectively penetrate biological membranes, which is crucial for its potential therapeutic applications.

N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide acts primarily as a ligand that interacts with specific molecular targets, such as proteins and enzymes. The introduction of the bromoethyl and fluoro groups enhances its reactivity and selectivity towards certain biological pathways.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Neurotransmitter Modulation : It is hypothesized to influence neurotransmitter systems, particularly those involving amines.
  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.

Case Studies

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50_{50} values ranging from 5 to 15 µM depending on the cell line.
  • Neurotransmitter Interaction :
    • In vitro assays demonstrated that the compound could enhance the release of serotonin in neuronal cultures, suggesting a potential role in modulating mood disorders.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique biological profile of N-(2-Bromoethyl)-2-fluoro-N-methylethanamine; hydrobromide. For instance, when compared with other bromoethyl derivatives, this compound exhibited superior selectivity for certain receptor types, enhancing its potential therapeutic index.

Toxicology and Safety Profile

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain safety concerns. The following adverse effects were noted in preliminary studies:

  • Mild to moderate cytotoxicity at high concentrations.
  • Potential for skin irritation upon contact.

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